N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide” is a chemical compound. It’s part of a group of compounds known as phenoxy acetamides . Phenoxy acetamides are often used in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds involves many chemical techniques and computational chemistry applications . For instance, a series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Mecanismo De Acción
Target of Action
The primary target of F2267-0215 is plasma kallikrein . Plasma kallikrein is a validated target for the prevention of Hereditary Angioedema (HAE) attacks .
Mode of Action
F2267-0215 is a monoclonal antibody that inhibits the enzymatic activity of plasma kallikrein . It binds to plasma kallikrein more potently and in a different manner than other known inhibitors . The binding of F2267-0215 to plasma kallikrein results in the prevention of the generation of bradykinin .
Biochemical Pathways
The inhibition of plasma kallikrein by F2267-0215 prevents the overproduction of bradykinin , a vasoactive inflammatory mediator . This action disrupts the biochemical pathway leading to the symptoms of HAE, which include pain and unpredictable swelling .
Pharmacokinetics
It is known that f2267-0215 has been designed to be a long-lasting prophylactic treatment . It is a YTE-modified immunoglobulin G1 monoclonal antibody, which suggests it may have enhanced pH-dependent neonatal Fc receptor binding, resulting in a prolonged half-life in vivo .
Result of Action
The result of F2267-0215’s action is the potent inhibition of plasma kallikrein activity, which prevents the generation of bradykinin . This leads to the prevention of HAE attacks, reducing the burden of disease and treatment for people with HAE .
Action Environment
The design of f2267-0215 as a long-lasting prophylactic treatment suggests it may be effective in a variety of environments and conditions .
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3S/c1-15-8-10-17(11-9-15)29(27,28)25-12-3-2-5-16(25)13-21(26)24-14-18-19(22)6-4-7-20(18)23/h4,6-11,16H,2-3,5,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJECFLTPDUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.